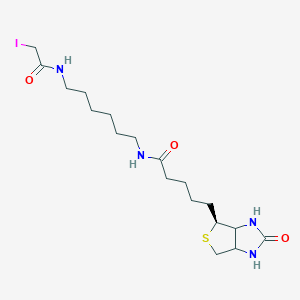
N-Iodoacetyl-N'-biotinylhexylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is a biotinylated compound that is commonly used in biochemical and molecular biology research. This compound is particularly useful for labeling proteins and other biomolecules due to its ability to form stable covalent bonds with thiol groups. The biotin moiety allows for easy detection and purification using avidin or streptavidin-based systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine typically involves the reaction of biotin with iodoacetic acid and 1,6-hexanediamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Reaction with Iodoacetic Acid: The biotin-NHS ester is then reacted with iodoacetic acid to form biotinyl-iodoacetate.
Coupling with 1,6-Hexanediamine: Finally, the biotinyl-iodoacetate is coupled with 1,6-hexanediamine under basic conditions to yield N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Industrial Production Methods
Industrial production of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. This group is highly reactive towards nucleophiles, particularly thiol groups.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine, glutathione, and dithiothreitol.
Reaction Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure the thiol groups are in their reactive form.
Major Products
The major products formed from these reactions are biotinylated proteins or peptides, where the thiol group of the protein or peptide has formed a covalent bond with the iodoacetyl group of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine.
Applications De Recherche Scientifique
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine has a wide range of applications in scientific research:
Protein Labeling: It is used to label proteins with biotin, allowing for easy detection and purification using avidin or streptavidin-based systems.
Thiol Proteomics: The compound is used in thiol proteomics to study the redox state of proteins and identify reactive thiol groups.
Drug Delivery: It is used in the development of targeted drug delivery systems, where biotinylated drugs can be directed to specific cells or tissues using avidin or streptavidin.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules together for various applications in biotechnology and medicine.
Mécanisme D'action
The mechanism of action of N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine involves the formation of a covalent bond between the iodoacetyl group and thiol groups on proteins or other biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules. The biotin moiety allows for subsequent detection and purification using avidin or streptavidin-based systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Biotinyl-N’-(iodoacetyl)ethylenediamine: Similar in structure but with a shorter linker.
Biotinamidohexanoic acid N-hydroxysuccinimide ester: Another biotinylation reagent that reacts with primary amines instead of thiols.
Uniqueness
N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine is unique due to its ability to specifically react with thiol groups, providing a stable and specific method for labeling proteins and other biomolecules. The 1,6-hexanediamine linker also provides flexibility and reduces steric hindrance, making it more effective in certain applications compared to shorter linkers.
Propriétés
Formule moléculaire |
C18H31IN4O3S |
|---|---|
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
N-[6-[(2-iodoacetyl)amino]hexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13?,14-,17?/m0/s1 |
Clé InChI |
DNXDWMHPTVQBIP-UUCFBXCCSA-N |
SMILES isomérique |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


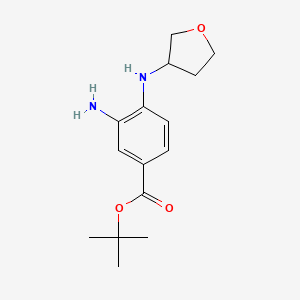
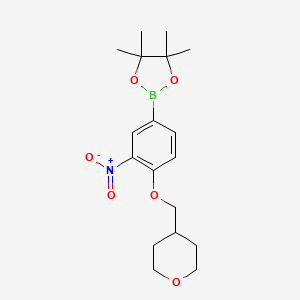
![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
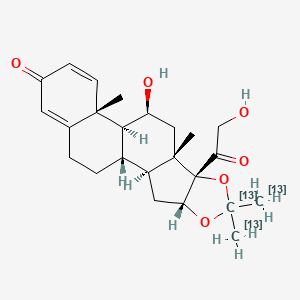
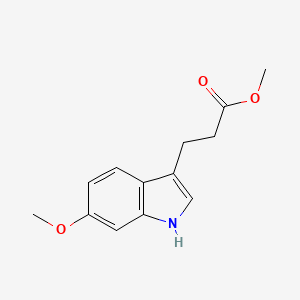
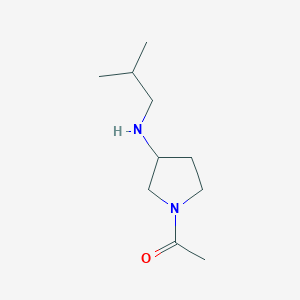

![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)

![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)

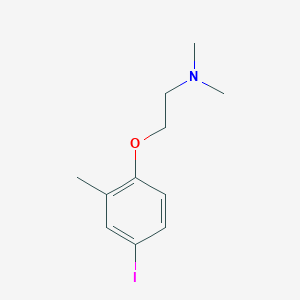

![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
